molecular formula C20H19NO3 B12877997 2-(5-Phenyloxazol-2-yl)butyl benzoate

2-(5-Phenyloxazol-2-yl)butyl benzoate

Cat. No.: B12877997
M. Wt: 321.4 g/mol
InChI Key: PMXWKRZEUSDSHL-UHFFFAOYSA-N
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Description

2-(5-Phenyloxazol-2-yl)butyl benzoate is a heterocyclic ester compound combining a benzoate moiety with a phenyloxazole-substituted butyl chain. Its structure integrates a benzoxazole ring system, known for diverse pharmacological properties such as anti-inflammatory, antitumor, and antimicrobial activities , and a butyl benzoate ester group, commonly used in industrial and cosmetic applications .

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

2-(5-phenyl-1,3-oxazol-2-yl)butyl benzoate

InChI

InChI=1S/C20H19NO3/c1-2-15(14-23-20(22)17-11-7-4-8-12-17)19-21-13-18(24-19)16-9-5-3-6-10-16/h3-13,15H,2,14H2,1H3

InChI Key

PMXWKRZEUSDSHL-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C1=CC=CC=C1)C2=NC=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyloxazol-2-yl)butyl benzoate typically involves the reaction of 5-phenyloxazole with butyl benzoate under specific conditions. One common method involves the use of a base such as potassium carbonate to facilitate the reaction . The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyloxazol-2-yl)butyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

2-(5-Phenyloxazol-2-yl)butyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Phenyloxazol-2-yl)butyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects .

Comparison with Similar Compounds

Butyl Benzoate (CAS 136-60-7)

  • Structure : Lacks the phenyloxazole substituent, consisting solely of a butyl chain esterified to benzoic acid .
  • Stability: Undergoes photodegradation via hydrolysis and oxidation, yielding benzoic acid and p-benzoquinone as primary byproducts. The absence of the oxazole ring simplifies its degradation pathway compared to 2-(5-phenyloxazol-2-yl)butyl benzoate, which may exhibit additional ring-opening reactions .
  • Toxicity: Classified inconsistently; some studies label it as "Skin Irritant 2" and "Eye Irritant 2," while manufacturers often deem it non-hazardous in glow sticks . Oral LD₅₀ in rats is 5.14 g/kg, indicating moderate acute toxicity .

Ethyl 4-(Dimethylamino) Benzoate

  • Structure: Contains an electron-rich dimethylamino group instead of the phenyloxazole moiety.
  • Reactivity : Demonstrates higher photochemical reactivity than aliphatic esters like butyl benzoate, with superior performance in resin polymerization due to enhanced electron-donating effects .

Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl) Benzoate

  • Structure : Features a benzimidazole ring instead of oxazole, altering electronic properties and hydrogen-bonding capacity.

Physicochemical and Toxicological Comparison

Compound Stability (Photodegradation Byproducts) Toxicity (LD₅₀ or Classification) Key Applications
This compound* Likely complex degradation (oxazole ring-opening, benzoate hydrolysis) Not reported; predicted higher irritation potential due to oxazole Pharmaceuticals, specialty polymers
Butyl benzoate Benzoic acid, p-benzoquinone LD₅₀ = 5.14 g/kg (rats); inconsistent hazard labeling Glow sticks, plasticizers
Ethyl 4-(dimethylamino) benzoate Stable under polymerization; forms crosslinked resins Low acute toxicity (industrial use) Dental resins, photochemical initiators
Methyl benzoate Hydrolysis to benzoic acid LD₅₀ = 1.4–2.1 g/kg (rats) Fragrances, solvents

*Predicted properties based on structural analogues.

Key Research Findings

Degradation Pathways: Unlike butyl benzoate, which degrades primarily via hydrolysis and oxidation, this compound likely undergoes competitive ring-opening reactions at the oxazole moiety under UV/TiO₂ systems, producing intermediates like butyl (2E,4E)-7-oxohepta-2,4-dienoate .

Toxicity Profile : The phenyloxazole group may enhance dermal and ocular irritation compared to simple alkyl benzoates, analogous to benzimidazole derivatives .

Functional Performance: The oxazole ring’s electron-withdrawing nature could reduce ester group reactivity compared to ethyl 4-(dimethylamino) benzoate, limiting its utility in photopolymerization .

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